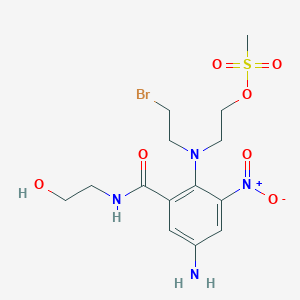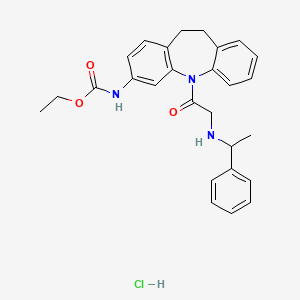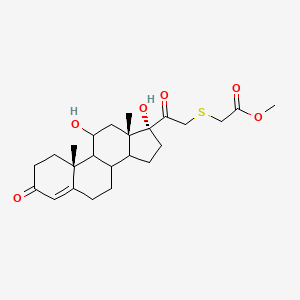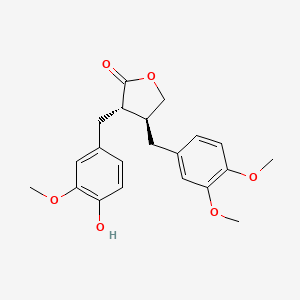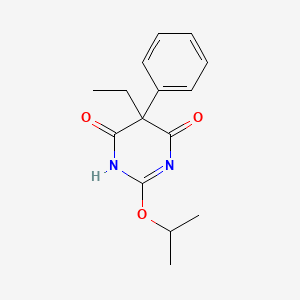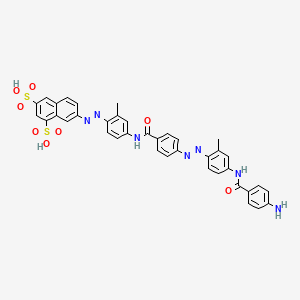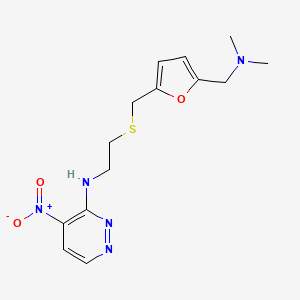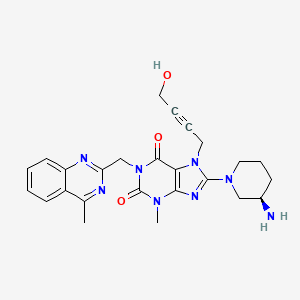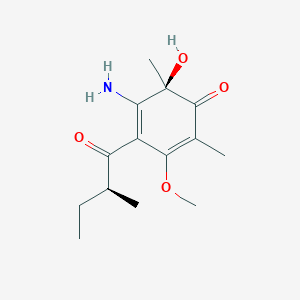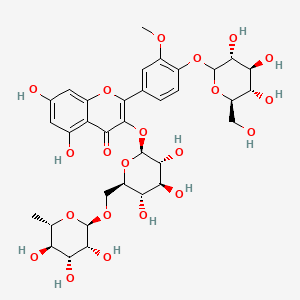
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and two phenyl groups attached to the pyrrole ring
準備方法
The synthesis of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The chlorophenyl, methyl, and phenyl groups can be introduced through various substitution reactions. For example, Friedel-Crafts alkylation or acylation can be used to attach phenyl groups to the pyrrole ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups, leading to substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
作用機序
The mechanism of action of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
類似化合物との比較
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl-: Another closely related compound with slight differences in the positioning of substituents, affecting its reactivity and biological activity.
The uniqueness of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
146204-76-4 |
|---|---|
分子式 |
C24H21ClN2 |
分子量 |
372.9 g/mol |
IUPAC名 |
N-[[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]methyl]aniline |
InChI |
InChI=1S/C24H21ClN2/c1-18-20(17-26-22-8-4-2-5-9-22)16-24(19-12-14-21(25)15-13-19)27(18)23-10-6-3-7-11-23/h2-16,26H,17H2,1H3 |
InChIキー |
AWUGDDILXFAYKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


